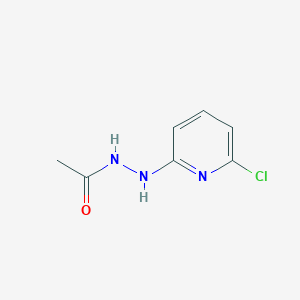

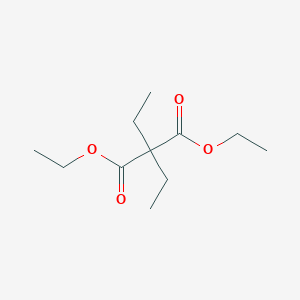

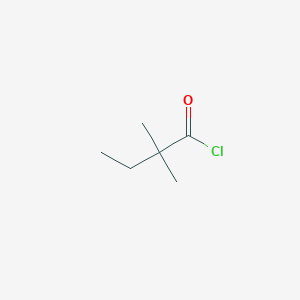

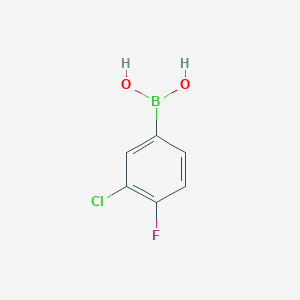

![molecular formula C8H12N2 B058008 1-氮杂双环[2.2.2]辛烷-4-碳腈 CAS No. 26458-78-6](/img/structure/B58008.png)

1-氮杂双环[2.2.2]辛烷-4-碳腈

描述

Synthesis Analysis

The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and related derivatives involves one-pot, three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating high yields and efficiency. These methods enable the generation of bicyclic ortho-aminocarbonitrile derivatives through reactions that proceed smoothly at room temperature, indicating the compound's accessibility for further chemical exploration (Yan et al., 2019).

Molecular Structure Analysis

1-Azabicyclo[2.2.2]octane's molecular structure has been characterized through methods such as NMR spectroscopy, indicating a stable configuration that supports its role as a scaffold in synthetic chemistry. The structure is notable for its chair conformation and centers of chirality, which are crucial for its chemical reactivity and the development of compounds with specific stereoselective properties (Mühlbach & Schulz, 1988).

Chemical Reactions and Properties

The compound's unique structure lends itself to various chemical transformations, including its use in the synthesis of dopamine transporter inhibitors, showcasing its potential in medicinal chemistry. Moreover, its reactivity with bases has been explored, leading to novel transformations and the development of derivatives with intriguing chemical properties (Tamiz et al., 2000).

Physical Properties Analysis

Research into the physical properties of derivatives such as 1-azabicyclo[4.2.0]octane reveals insights into the stability and behavior of these compounds under various conditions. Studies focusing on polymerization and the resulting polymers' properties underscore the potential of these bicyclic compounds in material science applications (Mühlbach & Schulz, 1988).

Chemical Properties Analysis

The chemical properties of 1-Azabicyclo[2.2.2]octane-4-carbonitrile are marked by its reactivity and versatility in organic synthesis. The ease of functionalization and the ability to engage in various chemical reactions make it a valuable component in the synthesis of complex organic molecules. Its application in creating azabicyclooctane scaffolds demonstrates its utility in the synthesis of biologically active compounds and the development of new synthetic methodologies (Svoboda & Paleček, 1995).

科学研究应用

合成1-氮杂双环化合物:研究了从吡啶-4-甲酰胺制备1-氮杂双环[2.2.2]辛烷-4-碳腈的方法,突出了其在有机合成中的潜力 (Svoboda & Paleček, 1995)。

分子间反应:研究了1-氮杂双环[2.2.2]辛酮与叶立烯腈的反应,导致复杂的分子结构,表明其在开发新型化学实体中的实用性 (Zoorob et al., 2005)。

对映选择性合成:对从简单材料合成氮杂双环[2.2.2]辛烷的对映选择性合成进行了研究,强调了其在产生立体化学复杂分子中的重要性 (Alizadeh et al., 2014)。

分子相互作用和晶体结构:对氮杂双环[2.2.2]辛烷化合物的分子相互作用和晶体结构进行了研究,例如4-氮杂-1-氮杂双环[2.2.2]辛烷-2,4-二硝基苯甲酸盐,有助于理解固态化学和分子相互作用 (Rosli等,2006)。

氧化和裂解反应:使用双(1-苄基-4-氮杂-1-氮杂双环[2.2.2]辛烷)过氧二硫酸盐对氮双键和醇进行氧化和裂解,突显了其在合成化学中的作用 (Hajipour et al., 1998)。

自由基介导的级联环化反应:通过自由基介导的级联环化开发了一种模块化策略,用于合成功能化芳基-融合氮杂双环[2.2.2]辛烷,揭示了其在创造结构独特化合物中的应用 (Malinakova et al., 2014)。

未来方向

The chemistry and applications of azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .

属性

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKLAOKVLRABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181052 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]octane-4-carbonitrile | |

CAS RN |

26458-78-6 | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。